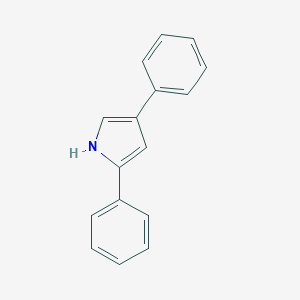

2,4-Diphenyl-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-diphenyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-3-7-13(8-4-1)15-11-16(17-12-15)14-9-5-2-6-10-14/h1-12,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBPQTRUHOMNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186411 | |

| Record name | 1H-Pyrrole, 2,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3274-56-4 | |

| Record name | 1H-Pyrrole, 2,4-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003274564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diphenylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole, 2,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Diphenyl-1H-pyrrole (CAS 3274-56-4): Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2,4-Diphenyl-1H-pyrrole. It delves into the core physicochemical properties, robust synthetic methodologies, characteristic reactivity, and emerging applications of this versatile heterocyclic compound. The content is structured to provide not only procedural details but also the underlying scientific rationale to empower effective experimental design and execution.

Part 1: Core Molecular Profile and Spectroscopic Signature

This compound is an aromatic heterocyclic organic compound featuring a five-membered pyrrole ring substituted with two phenyl groups at positions 2 and 4.[1] This substitution pattern imparts significant stability and unique electronic properties, making it a valuable building block in materials science and medicinal chemistry.[1][2]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 3274-56-4 | |

| Molecular Formula | C₁₆H₁₃N | [1][3] |

| Molecular Weight | 219.29 g/mol | [3] |

| Physical Form | Solid (typically light green or yellow crystals) | [1][4] |

| Melting Point | 174–176 °C | [4] |

| Purity (Typical) | ≥97% | |

| Storage Conditions | Room temperature, under an inert atmosphere (e.g., Argon, Nitrogen) | |

| InChI Key | FSBPQTRUHOMNPG-UHFFFAOYSA-N |

Spectroscopic Characterization: A Validating System

Confirming the identity and purity of this compound is paramount. The following section outlines the expected spectroscopic data and provides a self-validating protocol for characterization.

Expected Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the pyrrole ring protons and the two phenyl groups. The N-H proton will likely appear as a broad singlet. The pyrrole protons at the C3 and C5 positions will appear as multiplets or triplets, and the ten phenyl protons will resonate in the aromatic region (approx. 7.2-7.6 ppm).

-

¹³C NMR (100 MHz, CDCl₃): The spectrum should display signals for the four unique carbons of the pyrrole ring and the carbons of the two distinct phenyl rings (ipso, ortho, meta, para carbons for each).

-

FT-IR (KBr Pellet, cm⁻¹): Key absorption bands are expected for the N-H stretch (a broad peak around 3400-3300 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), C=C stretching of the aromatic rings (approx. 1600-1450 cm⁻¹), and C-N stretching.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 219.29, confirming the molecular weight.

Experimental Protocol: Spectroscopic Analysis

-

Sample Preparation (NMR):

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Causality: CDCl₃ is chosen for its excellent solubilizing power for nonpolar aromatic compounds and its well-defined residual solvent peak for referencing.

-

-

NMR Data Acquisition:

-

Use a ≥400 MHz NMR spectrometer.

-

¹H NMR: Acquire data using a standard single-pulse sequence with 16-64 scans. A relaxation delay of 1-2 seconds is sufficient.

-

¹³C NMR: Utilize a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, acquire ≥1024 scans with a relaxation delay of 2-5 seconds to ensure quantitative accuracy for all carbon signals.

-

-

Data Processing (NMR):

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

-

FT-IR Analysis (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar. Causality: This ensures the sample is finely dispersed, minimizing light scattering and producing a high-quality spectrum.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquire a background spectrum of the empty sample compartment, then the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to enhance the signal-to-noise ratio.

-

Part 2: Synthesis and Chemical Reactivity

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. The Paal-Knorr synthesis is a highly reliable and versatile method for preparing 2,4-disubstituted pyrroles.[5][6][7][8]

Primary Synthetic Route: The Paal-Knorr Pyrrole Synthesis

This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under weakly acidic conditions which accelerate the reaction.[6][8] For this compound, the logical precursor is 1,3-diphenyl-1,4-butanedione.

Reaction Mechanism: The accepted mechanism proceeds through the initial formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[7][8][9]

Caption: Paal-Knorr synthesis mechanism for this compound.

Experimental Protocol: Paal-Knorr Synthesis

-

Reaction Setup: To a solution of 1,3-diphenyl-1,4-butanedione (1 equivalent) in glacial acetic acid or ethanol, add ammonium acetate (2-3 equivalents). Causality: Acetic acid serves as both a solvent and a weak acid catalyst, promoting the condensation while minimizing the formation of furan byproducts which can occur at lower pH.[6]

-

Cyclization: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the mixture into a beaker of ice water to precipitate the crude product.

-

Purification:

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude solid from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield pure this compound.[4] Causality: Recrystallization is a critical step that removes unreacted starting materials and soluble impurities, ensuring high purity of the final product.

-

Chemical Reactivity Profile

The reactivity of this compound is governed by the electron-rich nature of the pyrrole ring and the steric and electronic influence of the phenyl substituents.

-

Electrophilic Aromatic Substitution: The pyrrole ring is highly activated towards electrophiles. Substitution is expected to occur at the C5 position, which is the most electron-rich and sterically accessible carbon. Common reactions include halogenation, nitration, and acylation.[10][11]

-

N-Functionalization: The N-H proton is moderately acidic (pKa ≈ 17.5) and can be removed by a strong base (e.g., NaH, BuLi) to form the corresponding pyrrolide anion.[10] This nucleophilic anion can then be reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) to install substituents on the nitrogen atom.

Caption: Key reactivity pathways of this compound.

Part 3: Applications and Strategic Importance

The unique structural and electronic features of this compound make it a strategic synthon in several high-value research areas.

-

Organic Electronics: Pyrrole-containing compounds are known for their electron-rich nature, making them suitable for hole-transporting materials in organic electronics.[2] this compound can serve as a core building block for larger conjugated systems used in organic semiconductors and organic light-emitting diodes (OLEDs).[1] The phenyl groups can be further functionalized to tune the material's solubility and electronic properties.

-

Medicinal Chemistry: The pyrrole scaffold is a "privileged structure" found in numerous natural products and pharmaceuticals.[11] this compound is a key intermediate in the synthesis of more complex molecules, including squaraine dyes for photodynamic therapy and imaging, as well as novel compounds with potential antibacterial or anticancer activity.[11][12]

-

Materials Science: The photophysical properties of its derivatives are of significant interest.[1] By incorporating this moiety into polymers or larger chromophores, materials with specific fluorescence or light-harvesting capabilities can be designed.

Caption: Relationship between the core structure and its key application areas.

Part 4: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. While comprehensive toxicological data is limited, the available information necessitates careful handling.

Hazard Identification and Toxicology

| Hazard Type | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H317: May cause an allergic skin reaction. | [13] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Acute Toxicity | No specific LD50 data available. Assumed to be harmful via ingestion. | [14] |

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid creating dust. Use appropriate tools (spatulas) for transferring the solid. In case of skin contact, wash immediately with soap and water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place. To prevent degradation via oxidation, store under an inert atmosphere (e.g., argon or nitrogen).

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

References

-

Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. [Link]

-

Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. [Link]

-

Hantzsch pyrrole synthesis - Wikipedia. [Link]

-

A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. [Link]

-

Paal–Knorr synthesis - Wikipedia. [Link]

-

Hantzch synthesis of pyrrole - Química Organica.org. [Link]

-

Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. [Link]

-

Mechanism of Hantzsch synthesis of Pyrrole ||Heterocyclic compounds||(English) - YouTube. [Link]

-

The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. [Link]

-

Chemical Properties of 1H-Pyrrole, 2,4-diphenyl- (CAS 3274-56-4) - Cheméo. [Link]

-

Reported methods of synthesis of 2,4‐diphenylpyrrole 6. - ResearchGate. [Link]

-

This compound - Chemical Synthesis Database. [Link]

-

1,2,3,4,6-Penta-O-galloyl-beta-D-glucopyranose,Analytical reference substance, ≥98%(HPLC) - Acmec Biochemical. [Link]

-

Safety Data Sheet. [Link]

-

Safety data sheet. [Link]

-

2,4-diphenylpyrrole - Organic Syntheses Procedure. [Link]

-

Simple Synthesis of Substituted Pyrroles | The Journal of Organic Chemistry. [Link]

-

2,5-Diphenyl-1H-pyrrole | C16H13N | CID 244877 - PubChem. [Link]

-

Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - NIH. [Link]

-

Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles - Current World Environment. [Link]

-

cas-3274 series of products - LookChem. [Link]

-

Pyrrole - Wikipedia. [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]

-

4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[9][15]imidazo[1,2-a]pyridine - MDPI. [Link]

-

Spectroscopic and Photophysical Investigation of Model Dipyrroles Common to Bilins: Exploring Natural Design for Steering Torsion to Divergent Functions - PubMed Central. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. [Link]

-

Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. [Link]

-

The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - NIH. [Link]7/)

Sources

- 1. CAS 3274-56-4: this compound | CymitQuimica [cymitquimica.com]

- 2. utd-ir.tdl.org [utd-ir.tdl.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrole - Wikipedia [en.wikipedia.org]

- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tambour.co.il [tambour.co.il]

- 14. fpc.com.tw [fpc.com.tw]

- 15. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of 2,4-Diphenyl-1H-pyrrole via the Paal-Knorr Condensation

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring system is a foundational five-membered aromatic heterocycle that serves as a critical structural motif in a vast array of biologically active molecules, including porphyrins (e.g., heme), bile pigments, and numerous alkaloids.[1] Its prevalence in natural products and pharmaceuticals makes the development of efficient and versatile synthetic routes to substituted pyrroles a subject of continuous interest for researchers in medicinal chemistry and materials science. Among the established methods, the Paal-Knorr synthesis, first reported in 1884, remains one of the most straightforward and reliable strategies for constructing the pyrrole core.[2][3]

This guide provides a comprehensive technical overview of the Paal-Knorr synthesis, with a specific focus on the preparation of 2,4-diphenyl-1H-pyrrole from a 1,4-dicarbonyl precursor. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, and present expected analytical data for the final product.

Section 1: The Paal-Knorr Synthesis - Core Principles

The Paal-Knorr pyrrole synthesis is fundamentally a condensation reaction between a 1,4-dicarbonyl compound and an excess of ammonia or a primary amine.[4] The reaction is typically facilitated by acidic conditions, which can range from strong protic acids to milder Lewis acids, though it can also proceed under neutral conditions.[1] The enduring appeal of this method lies in its operational simplicity, the accessibility of the starting materials, and the generally high yields of the resulting pyrrole derivatives.[1]

Historically, a limitation of the synthesis was the requirement for harsh reaction conditions, such as prolonged heating in strong acid, which could degrade sensitive functional groups on the substrates.[1] However, modern advancements have introduced a wide variety of milder catalysts and conditions, including microwave-assisted synthesis, which has significantly broadened the scope and applicability of this classic transformation.[1]

Section 2: Reaction Mechanism Deciphered

The formation of the pyrrole ring from a 1,4-dicarbonyl compound and an amine is a sequential process involving nucleophilic attack, intramolecular cyclization, and dehydration. The currently accepted mechanism, elucidated by V. Amarnath et al., proceeds through a hemiaminal intermediate rather than an enamine.[1][4]

The key steps are as follows:

-

Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the amine (in this case, ammonia derived from an ammonium salt) on one of the carbonyl carbons of the 1,4-dicarbonyl compound. This step is often accelerated by acid catalysis, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. This attack forms a hemiaminal intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs a second nucleophilic attack, this time on the remaining carbonyl carbon. This intramolecular ring-closing step is typically the rate-determining step of the reaction and results in a 2,5-dihydroxytetrahydropyrrole derivative.[3]

-

Dehydration and Aromatization: The cyclic intermediate subsequently undergoes a two-step dehydration, eliminating two molecules of water. This process is driven by the formation of the highly stable, aromatic pyrrole ring.

The complete mechanistic pathway is illustrated below.

Caption: Paal-Knorr pyrrole synthesis mechanism.

Section 3: Experimental Protocol - Synthesis of this compound

This protocol details a reliable method for the synthesis of this compound from 1,4-diphenyl-1,4-butanedione and ammonium acetate. Ammonium acetate serves as the in-situ source of ammonia.

Materials and Reagents:

-

1,4-Diphenyl-1,4-butanedione (1.00 g, 4.20 mmol)

-

Ammonium acetate (3.24 g, 42.0 mmol, 10 eq.)

-

Glacial Acetic Acid (15 mL)

-

Ethanol

-

Deionized Water

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

Step-by-Step Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add 1,4-diphenyl-1,4-butanedione (1.00 g, 4.20 mmol) and ammonium acetate (3.24 g, 42.0 mmol).

-

Causality: Using a ten-fold excess of ammonium acetate ensures a sufficient concentration of ammonia is present to drive the reaction equilibrium towards the product.

-

-

Solvent Addition: Add 15 mL of glacial acetic acid to the flask. The acetic acid acts as both the solvent and the acid catalyst.

-

Causality: Glacial acetic acid is an effective solvent for the reactants and provides the weakly acidic conditions that accelerate the condensation while minimizing side reactions like furan formation.[4]

-

-

Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux using a heating mantle and maintain a gentle reflux for 1 hour. The solution will typically turn a dark brown color.

-

Causality: Heating to reflux provides the necessary thermal energy to overcome the activation energy barrier, particularly for the rate-determining cyclization step.

-

-

Precipitation and Isolation: After 1 hour, remove the flask from the heat and allow it to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 100 mL of cold water while stirring. A precipitate (the crude product) will form.

-

Causality: The organic product is insoluble in the aqueous mixture, causing it to precipitate out of the solution, which allows for its separation from the water-soluble ammonium acetate and acetic acid.

-

-

Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of water to remove any residual acetic acid and salts.

-

Purification (Recrystallization): Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Causality: Recrystallization is a purification technique based on differences in solubility. The desired product is soluble in hot ethanol but less soluble at cold temperatures, while impurities remain in the solution (the mother liquor).

-

-

Final Collection and Drying: Collect the purified, crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol. Dry the product in a vacuum oven or air dry to a constant weight.

Section 4: Experimental Workflow Visualization

The overall experimental process can be visualized as a linear progression from setup to final product characterization.

Caption: General experimental workflow for the synthesis.

Section 5: Product Characterization and Data

The identity and purity of the synthesized this compound can be confirmed by analyzing its physical and spectroscopic properties.

Table 1: Physical and Quantitative Data for this compound

| Property | Expected Value |

| Molecular Formula | C₁₆H₁₃N |

| Molecular Weight | 219.29 g/mol [5] |

| Physical Appearance | White to off-white solid[6] |

| Melting Point | 178-180 °C[6] |

| Typical Yield | 80-90% |

Table 2: Spectroscopic Data for this compound

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm) | Assignment |

| FTIR (ATR) | ~3440 (broad) | N-H stretch[6] |

| ~3030 | Aromatic C-H stretch[6] | |

| ~1605 | C=C stretch (aromatic)[6] | |

| ~1491, 1453 | C=C stretch (aromatic)[6] | |

| ~752, 691 | C-H bend (monosubstituted benzene)[6] | |

| ¹H NMR (400 MHz, DMSO-d₆) | ~11.4 (br s, 1H) | N-H[6] |

| ~7.70-7.58 (m, 4H) | Ortho-protons of both phenyl rings[6] | |

| ~7.40-7.30 (m, 5H) | Meta/para-protons & H-5 of pyrrole ring[6] | |

| ~7.20-7.10 (m, 2H) | Para/meta-protons[6] | |

| ~6.96 (t, 1H) | H-3 of pyrrole ring[6] | |

| ¹³C NMR (101 MHz, DMSO-d₆) | ~135-125 | Phenyl carbons |

| ~122-105 | Pyrrole carbons |

Note: NMR chemical shifts can vary depending on the solvent and concentration used for analysis.

References

-

Chemical Synthesis Database. (2025). This compound. [Link]

-

Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). [Link]

- Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society.

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

-

ChemSynthesis. (2025). 1-tert-butyl-2,4-diphenyl-1H-pyrrole. [Link]

-

Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole, 2,4-diphenyl- (CAS 3274-56-4). [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. [Link]

-

Reich, H. J. (n.d.). 13C-NMR Spectroscopy Chemical Shift Ranges. University of Wisconsin. [Link]

-

Beilstein Journals. (n.d.). Supporting Information. [Link]

-

ResearchGate. (n.d.). 1 H NMR analysis of pyrrole H/D exchange. [Link]

-

ResearchGate. (n.d.). 13 C NMR Spectra of Pyrroles 1 and 4*. [Link]

-

ResearchGate. (n.d.). a IR spectra of pyrrole and PA, b IR spectrum of poly(PAP). [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrole - NIST WebBook. [Link]

-

SpectraBase. (n.d.). Pyrrole - Optional[FTIR] - Spectrum. [Link]

Sources

An In-depth Technical Guide to the Paal-Knorr Synthesis of 2,4-Diphenyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic and structural characteristics make it a privileged structure in drug design. Among the numerous methods developed for pyrrole synthesis, the Paal-Knorr synthesis remains one of the most robust and widely utilized due to its operational simplicity and the accessibility of its starting materials.[2][3] This guide provides a detailed examination of the Paal-Knorr synthesis, with a specific focus on the mechanism for preparing 2,4-diphenyl-1H-pyrrole, a key intermediate in the synthesis of various functional molecules.[4]

I. The Paal-Knorr Synthesis: A Foundational Overview

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia to yield a substituted pyrrole.[5][6] The reaction is typically facilitated by acidic conditions, which can range from weak acids like acetic acid to stronger protic or Lewis acids.[7][8] The versatility of this reaction allows for the synthesis of a wide variety of substituted pyrroles by simply changing the 1,4-dicarbonyl and amine starting materials.[7]

Key Advantages for Drug Development:

-

Structural Diversity: Enables the creation of large libraries of pyrrole derivatives for high-throughput screening.

-

High Yields: Generally provides good to excellent yields of the desired product.

-

Operational Simplicity: The reaction is often straightforward to perform, requiring common laboratory reagents and conditions.

II. The Core Mechanism: Synthesizing this compound

The synthesis of this compound via the Paal-Knorr reaction involves the condensation of 1,3-diphenyl-1,4-butanedione with a source of ammonia, such as ammonium hydroxide or ammonium acetate.[5] The mechanism, elucidated in detail by V. Amarnath and his colleagues, proceeds through a series of well-defined steps.[5][8]

Step-by-Step Mechanistic Breakdown:

-

Protonation of a Carbonyl Group: The reaction is initiated by the protonation of one of the carbonyl oxygens of the 1,4-dicarbonyl compound by an acid catalyst. This activation increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack and Hemiaminal Formation: The primary amine (in this case, ammonia) acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, which, after proton transfer, yields a hemiaminal.[2][5]

-

Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction and leads to the formation of a five-membered ring intermediate, a 2,5-dihydroxytetrahydropyrrole derivative.[2][5][7]

-

Dehydration and Aromatization: The cyclic intermediate undergoes two successive dehydration steps (elimination of two water molecules) to form the stable, aromatic pyrrole ring.[7] This final step is driven by the thermodynamic stability of the aromatic system.

Visualizing the Mechanism:

Caption: The acid-catalyzed mechanism of the Paal-Knorr pyrrole synthesis.

III. Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| 1,3-Diphenyl-1,4-butanedione | C₁₆H₁₄O₂ | 238.28 | 1.0 g |

| Ammonium Acetate | CH₃COONH₄ | 77.08 | 3.24 g |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 10 mL |

| Ethanol (95%) | C₂H₅OH | 46.07 | 20 mL |

| Water | H₂O | 18.02 | As needed |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed |

| Sodium Bicarbonate (sat. solution) | NaHCO₃ | 84.01 | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |

Step-by-Step Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,3-diphenyl-1,4-butanedione (1.0 g, 4.2 mmol) and ammonium acetate (3.24 g, 42 mmol).

-

Solvent Addition: Add 10 mL of glacial acetic acid to the flask.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing 50 mL of cold water. A precipitate should form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration and wash the solid with water until the filtrate is neutral.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

-

Drying and Characterization: Dry the purified crystals in a desiccator. The final product should be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Experimental Workflow Diagram:

Sources

- 1. A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

Hantzsch pyrrole synthesis for producing substituted pyrroles

An In-Depth Technical Guide to the Hantzsch Pyrrole Synthesis: Mechanism, Modernization, and Application

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Among the classical methods for its construction, the Hantzsch pyrrole synthesis, a multicomponent reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine, offers a versatile and convergent route to highly substituted pyrroles.[2][4] Despite its long history, dating back to its discovery by Arthur Hantzsch in 1890, the reaction was historically hampered by limitations such as modest yields and a narrow substrate scope.[1][5] This guide provides a comprehensive technical overview of the Hantzsch synthesis, beginning with its fundamental mechanism. It then explores the significant evolution of the reaction, detailing modern, non-conventional variations—including green chemistry approaches, mechanochemical synthesis, and continuous flow methodologies—that have revitalized its utility. Detailed experimental protocols for both classical and modern techniques are provided to offer actionable insights for laboratory application. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of functionalized pyrrole derivatives.

The Strategic Importance of the Pyrrole Moiety

The five-membered aromatic pyrrole ring is a privileged structure in drug discovery. Its prevalence in vital biological molecules like heme and chlorophyll underscores its fundamental role in nature.[1] In pharmaceuticals, the pyrrole core is a key pharmacophore in a range of clinically significant drugs, including the anti-hypercholesterolemic agent Atorvastatin (Lipitor), the anti-inflammatory drug Tolmetin, and the multi-targeted tyrosine kinase inhibitor Sunitinib.[1][6] The ability to introduce a variety of substituents onto the pyrrole ring allows for the precise modulation of a compound's steric and electronic properties, making it a powerful tool for optimizing biological activity and pharmacokinetic profiles.[2][3] Consequently, robust and versatile synthetic methods for accessing polysubstituted pyrroles are of paramount importance to the drug development pipeline.

Deconstructing the Core Reaction: The Hantzsch Mechanism

The Hantzsch pyrrole synthesis is a three-component reaction that constructs the pyrrole ring in a single, convergent step from simple, readily available starting materials: a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2][7] Understanding the reaction mechanism is critical for troubleshooting, optimization, and predicting outcomes.

The generally accepted mechanism proceeds through several distinct stages:

-

Enamine Formation: The reaction initiates with the nucleophilic attack of the amine on the β-carbonyl group of the β-ketoester. This is followed by dehydration to form a vinylogous amide, known as an enamine intermediate.[2][4] This step is crucial as it transforms the β-ketoester into a potent carbon-based nucleophile.

-

Nucleophilic Attack: The electron-rich enamine attacks the electrophilic carbonyl carbon of the α-haloketone.[2][4] This forms a new carbon-carbon bond, linking the two primary components.

-

Intramolecular Cyclization & Dehydration: The resulting intermediate undergoes a series of transformations, including the loss of a water molecule to form an imine, followed by an intramolecular nucleophilic attack by the nitrogen atom onto the remaining carbonyl group. This ring-closing step forms the five-membered heterocyclic core.[4][8]

-

Aromatization: The final step is the elimination of a hydrogen halide and tautomerization to yield the stable, aromatic pyrrole ring.[4]

An alternative mechanistic pathway has also been proposed in which the enamine intermediate attacks the α-carbon of the haloketone in an SN2-type nucleophilic substitution, rather than the carbonyl carbon.[2][4] The prevailing pathway can sometimes be influenced by the specific substrates and reaction conditions employed.

Caption: Fig. 1: Commonly Accepted Hantzsch Pyrrole Synthesis Mechanism

Scope and Limitations of the Classical Approach

The original Hantzsch synthesis, while groundbreaking, was characterized by several drawbacks that limited its widespread adoption.[1]

-

Low Yields: Reactions often proceeded with yields below 45%.[1]

-

Limited Scope: The reaction was largely restricted to simple alkyl substituents, and variations in the β-dicarbonyl component were not well-tolerated.[1][5]

-

Harsh Conditions: The synthesis often required high temperatures and strong acids or bases, limiting its compatibility with sensitive functional groups.[3]

These limitations are summarized in the table below, which contrasts the classical approach with modern advancements.

| Feature | Classical Hantzsch Synthesis | Modern Variations |

| Solvents | Ethanol, Acetic Acid | Water, Ionic Liquids, Solvent-Free |

| Catalysts | Often none or simple base/acid | Organocatalysts (e.g., DABCO), Lewis Acids (e.g., Yb(OTf)₃)[1] |

| Conditions | High temperature (reflux) | Room temp, Microwave, Ball Milling[1][9][10] |

| Reaction Time | Hours to days | Minutes to hours[2][4] |

| Yields | Often < 50% | Generally > 70%, often excellent |

| Substrate Scope | Narrow; limited to simple alkyls | Broad; tolerates diverse functional groups |

| Environmental Impact | High (organic solvents, energy) | Low (Green Chemistry principles) |

Modernization of the Hantzsch Synthesis: A Renaissance

In recent years, significant research has focused on overcoming the limitations of the classical Hantzsch synthesis, leading to a rejuvenation of this powerful reaction.[1][11] These non-conventional approaches have expanded its scope, improved its efficiency, and aligned it with the principles of green chemistry.

-

Green Chemistry Approaches: The use of environmentally benign solvents like water, often in the presence of an organocatalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO), has been shown to be highly effective.[1] These methods avoid the use of toxic organic solvents and often simplify workup procedures.

-

Mechanochemical Synthesis: Performing the reaction under solvent-free conditions using high-speed vibration milling (HSVM) or ball milling has emerged as a highly efficient and sustainable alternative.[2][10] This technique can lead to significantly higher yields in shorter reaction times and has been used to develop one-pot processes starting directly from ketones.[1][10]

-

Continuous Flow Chemistry: The adaptation of the Hantzsch synthesis to continuous flow systems allows for rapid optimization, improved safety, and scalability. Reaction times can be dramatically reduced to mere minutes, enabling the rapid generation of compound libraries for high-throughput screening.[2][4]

-

Solid-Phase Synthesis: Anchoring one of the reactants to a solid support, such as a Rink amide resin, facilitates a streamlined workflow.[12] This approach simplifies purification, as excess reagents and byproducts can be washed away, and the final pyrrole product is cleaved from the resin in high purity.[12]

Experimental Protocols: From Benchtop to High-Throughput

To provide a practical framework, this section details two representative protocols: a classical solution-phase synthesis and a modern solvent-free mechanochemical approach.

Protocol 1: Classical Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate[2]

This protocol is a representative example of a traditional Hantzsch synthesis performed in solution.

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

2-Bromo-1-phenylethan-1-one (Phenacyl bromide) (1.0 eq)

-

Aqueous Ammonia (28%, 5-10 eq)

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Workflow:

Caption: Fig. 2: Classical Hantzsch Synthesis Workflow

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and 2-bromo-1-phenylethan-1-one (1.0 eq) in absolute ethanol.

-

Amine Addition: To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 eq).

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Partition the resulting residue between diethyl ether and water in a separatory funnel.

-

Washing: Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying: Dry the isolated organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).

Protocol 2: Mechanochemical One-Pot Synthesis of Substituted Pyrroles[2][10]

This protocol describes a modern, solvent-free, one-pot approach using high-speed vibration milling, which includes an in situ α-iodination step.

Materials:

-

Ketone (e.g., Acetophenone) (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Primary Amine (e.g., Aniline) (1.2 eq)

-

β-Dicarbonyl compound (e.g., Ethyl acetoacetate) (1.0 eq)

-

Cerium(IV) ammonium nitrate (CAN) (0.1 eq)

-

Silver Nitrate (AgNO₃) (1.1 eq)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium thiosulfate, sodium bicarbonate, and brine solutions

Step-by-Step Procedure:

-

Iodination: In a stainless-steel grinding jar containing a milling ball, combine the ketone (1.0 eq) and NIS (1.1 eq). Mill at high frequency (e.g., 20-30 Hz) for 30-60 minutes to form the α-iodo ketone in situ.

-

Hantzsch Reaction: Open the jar and add the primary amine (1.2 eq), the β-dicarbonyl compound (1.0 eq), CAN (0.1 eq), and AgNO₃ (1.1 eq). Continue milling for an additional 60-90 minutes.

-

Work-up: Extract the solid residue from the grinding jar with dichloromethane.

-

Washing: Transfer the organic extract to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate (to quench any remaining iodine), saturated aqueous sodium bicarbonate, and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography.

Conclusion: The Enduring Relevance of the Hantzsch Synthesis

The Hantzsch pyrrole synthesis has evolved from a historically interesting but limited reaction into a versatile and powerful tool for modern organic synthesis. Its ability to rapidly construct complex, functionalized pyrroles from simple precursors makes it highly valuable for creating compound libraries for drug discovery and developing synthetic routes to complex target molecules.[2] The development of green, mechanochemical, and flow-based methodologies has not only broadened its applicability but also positioned it as a sustainable and efficient strategy for contemporary chemical research. For scientists and professionals in drug development, a thorough understanding of both the classical foundations and modern innovations of the Hantzsch synthesis is essential for effectively harnessing its synthetic potential.

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

-

Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Wikipedia. [Link]

-

Semantic Scholar. (n.d.). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Semantic Scholar. [Link]

-

Ketcha, D. M., Wilson, L. J., & Portlock, D. E. (1998). Hantzsch pyrrole synthesis on solid support. Bioorganic & Medicinal Chemistry Letters, 8(17), 2381–2384. [Link]

-

Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]

-

Química Organica.org. (n.d.). Hantzch synthesis of pyrrole. Química Organica.org. [Link]

-

Nasibullah, et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4), 1670-1700. [Link]

-

Roomi, M. W., & MacDonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1698. [Link]

-

Menéndez, J. C., et al. (n.d.). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Thieme. [Link]

-

Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]

-

Ramachandran, K., & Chebolu, R. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(24), 5956. [Link]

-

YouTube. (2020). Mechanism of Hantzsch synthesis of Pyrrole ||Heterocyclic compounds||(English). YouTube. [Link]

-

ResearchGate. (2024). The Hantzsch pyrrole synthesis. ResearchGate. [Link]

-

Taylor & Francis. (n.d.). Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis. [Link]

-

Banik, B. K., et al. (2004). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry, 69(1), 213–216. [Link]

-

ResearchGate. (n.d.). Pyrroles by the Hantzsch synthesis. ResearchGate. [Link]

-

Sahu, P., Sahu, P. K., & Gupta, R. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances, 11(26), 15838–15863. [Link]

-

Scribd. (n.d.). The Hantzsch Pyrrole Synthesis. Scribd. [Link]

-

Estévez, V., et al. (2016). Three-Component Synthesis of Pyrrole-Related Nitrogen Heterocycles by a Hantzsch-Type Process: Comparison Between Conventional and High-Speed Vibration Milling Conditions. Advanced Synthesis & Catalysis, 358(14), 2328-2343. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. journal.uctm.edu [journal.uctm.edu]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 8. Hantzch synthesis of pyrrole [quimicaorganica.org]

- 9. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction | Semantic Scholar [semanticscholar.org]

- 12. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties and storage of 2,4-Diphenyl-1H-pyrrole solid

An In-Depth Technical Guide to the Physical Properties and Storage of 2,4-Diphenyl-1H-pyrrole

Introduction

This compound is an aromatic heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyrrole, a fundamental five-membered aromatic heterocycle, its structure features phenyl substituents that modulate its electronic properties, solubility, and reactivity.[1][2] These characteristics make it a valuable scaffold and building block for the synthesis of more complex molecules, including potential therapeutic agents and functional organic materials.

The integrity of research and development outcomes relies heavily on the purity and stability of starting materials. For a solid compound like this compound, improper storage and handling can lead to degradation, introducing impurities that can confound experimental results and compromise safety. This guide provides a comprehensive overview of the known physical properties of this compound, its inherent stability characteristics, and detailed, field-proven protocols for its optimal storage and handling. The causality behind each recommendation is explained to empower researchers, scientists, and drug development professionals with the knowledge to maintain sample integrity and ensure laboratory safety.

Section 1: Core Physical and Chemical Properties

A precise understanding of a compound's physical properties is foundational to its application in experimental work, influencing everything from solvent selection to reaction setup.

Compound Identification

| Property | Value | Source |

| CAS Number | 3274-56-4 | [3] |

| Molecular Formula | C₁₆H₁₃N | [3][4] |

| Molecular Weight | 219.29 g/mol | [3][4] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3) | [3] |

| InChI Key | FSBPQTRUHOMNPG-UHFFFAOYSA-N | [4] |

| Physical Form | Solid | [4] |

| Purity (Typical) | 97% | [4] |

Physicochemical Data

Obtaining exact experimental data for specialized chemical entities can be challenging. While certain properties for this compound are not widely published, we can infer its behavior from its structure and available data for related compounds.

| Property | Value | Remarks and Citations |

| Melting Point | Not available (n/a) | Data is not specified in surveyed chemical databases.[3][5] For context, the related isomer 2-Phenyl-1H-pyrrole has a melting point of 403 K (130 °C).[6] |

| Boiling Point | Not available (n/a) | Not specified in surveyed chemical databases.[3][5] High molecular weight suggests a high boiling point, likely with decomposition. |

| Density | Not available (n/a) | Not specified in surveyed chemical databases.[3] |

| Solubility | Water: Predicted to have low solubility. Organic Solvents: Soluble in alcohols, ether, and other common organic solvents.[7] | The presence of two nonpolar phenyl groups dominates the molecule's character, making it largely hydrophobic. The parent compound, pyrrole, has limited water solubility (45 mg/mL).[7] The bulky phenyl groups in this compound significantly reduce its ability to hydrogen bond with water compared to the parent pyrrole, thus decreasing its aqueous solubility. |

Section 2: Stability, Reactivity, and Safety Profile

The stability of this compound is intrinsically linked to the chemistry of its aromatic pyrrole core. The electron-rich nature of the pyrrole ring makes it highly reactive and susceptible to degradation under improper conditions.[8]

Chemical Stability and Degradation Pathways

-

Sensitivity to Air (Oxygen): The pyrrole ring is prone to oxidation. Exposure to atmospheric oxygen, especially over time, can lead to the formation of colored, often polymeric, impurities. This is a common characteristic of pyrroles, which are known to darken upon exposure to air.[1]

-

Sensitivity to Light: Like many complex organic molecules, this compound may be sensitive to light. Photochemical degradation can occur, leading to the formation of radical species and subsequent decomposition.

-

Sensitivity to Moisture: The compound may be sensitive to moisture.[9] While it has low water solubility, ambient moisture can facilitate hydrolytic or oxidative degradation pathways.

-

Hazardous Reactions: The product may decompose upon exposure to air and moisture.[9] Vapors may form explosive mixtures with air if heated intensely.[9]

Incompatible Materials

To prevent hazardous reactions and maintain chemical purity, avoid storing this compound with the following:

-

Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.

-

Strong Acids: The pyrrole nitrogen is weakly basic and can react with strong acids.[1]

-

Acid Chlorides and Anhydrides: Can lead to acylation reactions.[10]

Safety and Hazard Summary

Based on supplier safety information, this compound presents moderate hazards. However, in the absence of comprehensive toxicological data, it is prudent to handle it with the care afforded to more hazardous related compounds like pyrrole, which is toxic and flammable.[11]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[4] |

| Skin Sensitization | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction.[4] |

Section 3: Protocols for Optimal Storage and Handling

Adherence to rigorous storage and handling protocols is a self-validating system that ensures the compound's stability and guarantees the reliability of experimental outcomes.

Recommended Long-Term Storage Protocol

The primary objective for long-term storage is to create an environment free from atmospheric oxygen, moisture, and light.

Methodology:

-

Container Selection: Use a chemically resistant amber glass vial or bottle with a PTFE-lined screw cap. The amber color is critical for protecting the solid from light.

-

Inert Atmosphere Packaging: Before sealing, the container headspace must be purged of air and replaced with a dry, inert gas.

-

Place the opened vial containing the this compound into a vacuum desiccator.

-

Gently evacuate the desiccator and backfill with dry argon or nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

-

In the final cycle, backfill with the inert gas to slightly above atmospheric pressure. Quickly open the desiccator and tightly seal the vial cap.

-

-

Secondary Sealing: For added protection against atmospheric intrusion, wrap the cap-vial interface with Parafilm®.

-

Temperature and Location: Store the sealed container at room temperature in a dark, dry, and well-ventilated chemical storage cabinet.[4] Ensure it is segregated from incompatible materials as outlined in Section 2.2.

Experimental Workflow: Handling and Dispensing

All handling of the solid compound should be performed with the assumption that it is sensitive to the ambient atmosphere.

Methodology:

-

Preparation: Prepare a clean, dry work area, preferably inside a chemical fume hood or a glove box.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[4]

-

Inert Environment Transfer:

-

Ideal Method (Glove Box): Transfer the sealed container into an inert atmosphere glove box. Open the container and dispense the required amount using a clean, dry spatula.

-

Benchtop Method (Inert Gas Blanket): If a glove box is unavailable, use an inert gas blanket. Insert a needle connected to a low-flow stream of argon or nitrogen into the container's headspace while the cap is briefly removed for dispensing. This positive pressure of inert gas prevents air from entering.

-

-

Dispensing: Use only clean and dry spatulas or weighing papers. Do not return any unused material to the stock container to prevent contamination.

-

Resealing and Storage: Immediately after dispensing, reseal the container tightly. If the container will be stored for an extended period before its next use, repeat the inert atmosphere packaging steps (Section 3.1, Step 2).

Storage Logic Diagram

The following diagram outlines the critical decision points and workflow for the proper storage of this compound.

Caption: Decision workflow for receiving, storing, and handling solid this compound.

References

-

Cheméo, Chemical Properties of 1H-Pyrrole, 2,4-diphenyl-, [Link]

-

Chemical Synthesis Database, this compound, [Link]

-

PubChem, 2,5-Diphenyl-1H-pyrrole, [Link]

-

ChemSynthesis, 1-tert-butyl-2,4-diphenyl-1H-pyrrole, [Link]

-

CDN, Pyrrole MSDS, [Link]

-

Wikipedia, Pyrrole, [Link]

-

Pharmaguideline, Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene, [Link]

-

Cheméo, Chemical Properties of 1H-Pyrrole, 2-phenyl-, [Link]

-

MDPI, Synthesis of Spiro[benzo[3]imidazo[1,2-a]pyridine-3,3'-pyrroles], [Link]

-

Dergipark, Synthesis and spectroscopic characterization of pyrrole-2,3-diones, [Link]

-

NIST, WebBook: 1H-Pyrrole, 2,4-dimethyl-, [Link]

-

NY.Gov, Chemical Storage and Handling Recommendations, [Link]

-

Lumen Learning, Aromatic Heterocyclic Compounds, [Link]

-

Perfumer & Flavorist, Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals, [Link]

-

Taylor & Francis, Heterocyclic Chemistry; Third edition, [Link]

-

University of Leeds, Heterocyclic Chemistry, [Link]

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. Aromatic Heterocyclic Compounds | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | 3274-56-4 [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 1H-Pyrrole, 2-phenyl- (CAS 3042-22-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Buy Pyrrole | 30604-81-0 [smolecule.com]

- 8. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

2,4-Diphenyl-1H-pyrrole molecular weight and chemical formula

An In-Depth Technical Guide to 2,4-Diphenyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound. The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] This document details the fundamental physicochemical properties, synthesis, spectroscopic characterization, and applications of this compound, with a particular focus on its relevance in research and drug development. Methodologies are presented with an emphasis on the underlying chemical principles to provide actionable insights for laboratory and development settings.

Core Physicochemical Properties

This compound is a solid aromatic compound at room temperature. Its core properties are summarized below, providing essential data for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₁₃N | [3][4][5] |

| Molecular Weight | 219.29 g/mol | [3][4][5][6] |

| CAS Number | 3274-56-4 | [4][5] |

| Physical Form | Solid | [4][6] |

| Typical Purity | ≥97% | [4][6] |

| Storage Conditions | Room temperature, under inert atmosphere | [4][6] |

| InChI Key | FSBPQTRUHOMNPG-UHFFFAOYSA-N | [4][6][7] |

Synthesis and Mechanistic Insights

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. Among the various methods, the Paal-Knorr synthesis remains one of the most classical and efficient approaches for constructing the pyrrole ring from a 1,4-dicarbonyl compound.[8][9][10]

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to yield a pyrrole.[8][11] For the synthesis of this compound, the logical precursor is 1,3-diphenyl-1,4-butanedione, which is reacted with an ammonia source. The reaction is typically facilitated by neutral or weakly acidic conditions; a weak acid like acetic acid can accelerate the process.[8]

Causality in Synthesis: The choice of an acid catalyst is critical. While it protonates a carbonyl group to activate it for nucleophilic attack, strongly acidic conditions (pH < 3) can favor the competing Paal-Knorr furan synthesis pathway.[8][10] Therefore, maintaining mildly acidic to neutral conditions is key to maximizing the yield of the desired pyrrole product.

Reaction Mechanism

The mechanism of the Paal-Knorr synthesis has been a subject of detailed study. The currently accepted pathway involves the initial attack of the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate.[9] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step is a dehydration process that results in the formation of the stable aromatic pyrrole ring.[10][12] Computational studies using Density Functional Theory (DFT) support that this hemiaminal cyclization pathway is energetically favorable.[10][12]

Caption: Figure 1: Paal-Knorr Pyrrole Synthesis Mechanism

Experimental Protocol: Synthesis of this compound

This protocol describes a representative Paal-Knorr synthesis.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-diphenyl-1,4-butanedione (1.0 eq) in glacial acetic acid.

-

Addition of Ammonia Source: Add ammonium acetate (e.g., 3-5 eq) to the solution. The excess serves to drive the reaction equilibrium towards the product.

-

Reaction: Heat the mixture to reflux (typically 100-120 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water, which will cause the organic product to precipitate.

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid and ammonium salts.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization: Dry the purified product and confirm its identity and purity using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure of the synthesized compound. The expected data for this compound are summarized below.

| Technique | Expected Features |

| ¹H NMR | ~8.0-8.5 ppm: Broad singlet corresponding to the N-H proton. ~7.2-7.8 ppm: Multiplets corresponding to the 10 aromatic protons of the two phenyl rings. ~6.5-7.0 ppm: Signals corresponding to the two protons on the pyrrole ring (at C3 and C5). |

| ¹³C NMR | ~115-140 ppm: Multiple signals for the aromatic carbons of the phenyl rings and the pyrrole ring. The carbons attached to the nitrogen will be in the downfield region of this range. |

| IR Spectroscopy | ~3400 cm⁻¹: A characteristic sharp peak for the N-H stretch. ~3100 cm⁻¹: C-H stretching for aromatic rings. ~1600 cm⁻¹: C=C stretching vibrations of the aromatic and pyrrole rings. |

| Mass Spectrometry | m/z ~219.29: Molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. |

Applications in Research and Drug Development

The pyrrole ring is a fundamental scaffold in medicinal chemistry, integral to the structure of many biologically active compounds.[2][13] Its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][14]

-

Pharmaceutical Intermediate: this compound serves as a valuable synthon, or building block, for constructing more complex molecules.[15] Its phenyl groups can be further functionalized, and the pyrrole nitrogen can be alkylated or acylated, allowing for the creation of diverse chemical libraries for drug screening. The strategic placement of the phenyl groups provides a rigid scaffold that can be exploited to design molecules that fit into specific enzyme active sites or protein receptors.

-

Core Structure in Bioactive Molecules: The broader class of diarylpyrroles is investigated for various therapeutic targets. The pyrrole core is found in blockbuster drugs like Atorvastatin (a lipid-lowering agent) and Sunitinib (an anticancer agent), highlighting the pharmaceutical industry's reliance on this heterocycle.[16]

-

Materials Science: Substituted pyrroles are precursors to conductive polymers and functional dyes.[15] For instance, 2,4-diphenylpyrrole has been used as a key intermediate in the synthesis of squaraine dyes, which have applications in photophysics and materials science.[15]

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

Hazard Statements:

-

Precautionary Statements:

Standard laboratory safety practices, including the use of a fume hood and appropriate personal protective equipment (PPE), should be followed when handling this compound.

References

-

This compound - Chemical Synthesis Database. (2025-05-20). [Link]

-

Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. [Link]

-

A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. (2025-08-05). [Link]

-

Paal–Knorr synthesis - Wikipedia. [Link]

-

Chemical Properties of 1H-Pyrrole, 2,4-diphenyl- (CAS 3274-56-4) - Cheméo. [Link]

-

Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018-10-19). [Link]

-

This compound - Stenutz. [Link]

-

Reported methods of synthesis of 2,4‐diphenylpyrrole 6. - ResearchGate. [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012-07-20). [Link]

-

Simple Synthesis of Substituted Pyrroles | The Journal of Organic Chemistry. [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. [Link]

-

Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - NIH. (2014-02-24). [Link]

-

The Importance of Pyrrole Derivatives in Modern Pharmaceutical Synthesis. [Link]

-

2,5-Diphenyl-1H-pyrrole | C16H13N | CID 244877 - PubChem. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. [Link]

-

Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure‐Activity Relationship | Request PDF - ResearchGate. [Link]

Sources

- 1. scitechnol.com [scitechnol.com]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 1H-Pyrrole, 2,4-diphenyl- (CAS 3274-56-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | 3274-56-4 [sigmaaldrich.com]

- 7. This compound [stenutz.eu]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. rgmcet.edu.in [rgmcet.edu.in]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Fundamental Reactivity and Chemical Behavior of 2,4-Diphenyl-1H-pyrrole

Abstract

2,4-Diphenyl-1H-pyrrole is a significant heterocyclic compound featuring a five-membered aromatic pyrrole core substituted with phenyl groups at the C2 and C4 positions. This substitution pattern imparts unique electronic and steric properties that govern its reactivity and make it a valuable synthon in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the synthesis, fundamental chemical reactivity—including electrophilic substitution, N-H reactivity, cycloaddition, and redox behavior—and applications of this compound. By elucidating the causality behind its chemical behavior, this document serves as an essential resource for professionals leveraging this molecule in complex synthetic challenges.

Introduction and Molecular Overview

The pyrrole ring is a cornerstone of heterocyclic chemistry, famously forming the core of biologically vital macrocycles like porphyrins in heme and chlorophyll.[1] Substituted pyrroles, particularly diarylpyrroles, have garnered significant attention due to their prevalence in bioactive natural products and their utility as building blocks for functional materials.[2][3] this compound (C₁₆H₁₃N) is a structurally important member of this class, characterized by the presence of two phenyl rings that profoundly influence the electron density and steric accessibility of the pyrrole core.

The phenyl group at the C2 position, being directly adjacent to the nitrogen heteroatom, exerts a significant electronic effect, while the C4-phenyl group further modulates the ring's reactivity. Understanding this interplay is critical for predicting and controlling its chemical transformations.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 3274-56-4 | [4] |

| Molecular Formula | C₁₆H₁₃N | [4] |

| Molecular Weight | 219.29 g/mol | [5] |

| Physical Form | Solid | [5] |

| InChI Key | FSBPQTRUHOMNPG-UHFFFAOYSA-N | [5] |

Synthesis of this compound

The construction of the 2,4-diarylpyrrole scaffold can be challenging, often requiring multi-step procedures.[6] However, established named reactions for pyrrole synthesis, such as the Paal-Knorr and Hantzsch syntheses, provide reliable pathways.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles.[7] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[8][9] For this compound, the required precursor is 1,3-diphenyl-1,4-butanedione.

The reaction proceeds via the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[7] The use of a weak acid like acetic acid can accelerate the reaction.[9]

Caption: Workflow for the Paal-Knorr Synthesis of this compound.

The Hantzsch Pyrrole Synthesis

An alternative, versatile route is the Hantzsch pyrrole synthesis.[10] This multi-component reaction involves the condensation of a β-ketoester with ammonia (or a primary amine) and an α-haloketone.[1][10] This method is particularly valuable for creating a wide array of substituted pyrroles and has been adapted for solid-phase synthesis.[11][12]

The mechanism initiates with the formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile, attacking the α-haloketone. A subsequent intramolecular cyclization and dehydration afford the final pyrrole product.[10]

Experimental Protocol: Paal-Knorr Synthesis of this compound

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-diphenyl-1,4-butanedione (1 equivalent) in glacial acetic acid.

-

Addition of Ammonia Source: Add ammonium acetate (an excess, e.g., 5-10 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Precipitation: Stir the aqueous mixture. The crude this compound will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Fundamental Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the electron-rich nature of the pyrrole ring, the directing effects of the phenyl substituents, and the acidity of the N-H proton.

Electrophilic Aromatic Substitution

Like the parent pyrrole, this compound is highly activated towards electrophilic substitution, far more so than benzene.[13][14] This heightened reactivity stems from the ability of the nitrogen lone pair to participate in the aromatic π-system, increasing the electron density at the carbon atoms.[13]

Regioselectivity: In unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 (α) position because the resulting cationic intermediate (σ-complex) is stabilized by more resonance structures than the intermediate from C3 (β) attack.[15][16][17]

For this compound, the C2 and C4 positions are blocked. The remaining available positions are C3 and C5.

-

C5 Position (α-position): This position is electronically favored for the same reasons as the C2 position in parent pyrrole—greater stabilization of the intermediate.

-

C3 Position (β-position): This position is sterically shielded by the adjacent phenyl group at C4 and is electronically less favored.

Therefore, electrophilic substitution on this compound is strongly directed to the C5 position.

Caption: Regioselectivity of Electrophilic Attack on this compound.

Common Electrophilic Substitution Reactions:

-

Halogenation: Due to the high reactivity, mild halogenating agents are required to avoid poly-substitution and polymerization. Reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) are effective.

-

Nitration: Strong acidic conditions (e.g., HNO₃/H₂SO₄) cause polymerization of the pyrrole ring.[13] Milder nitrating agents, such as acetyl nitrate (CH₃COONO₂) at low temperatures, are used to achieve controlled mononitration at the C5 position.[18]

-

Sulfonation: Similar to nitration, strong sulfuric acid is avoided. The pyridine-SO₃ complex is the reagent of choice for sulfonation.[18]

-

Friedel-Crafts Acylation: This reaction proceeds under mild conditions. The Vilsmeier-Haack reaction (using DMF/POCl₃) is a classic method to introduce a formyl group at the C5 position.[1]

Reactivity at the N-H Proton

The N-H proton of pyrrole is weakly acidic (pKa ≈ 17.5).[19] It can be deprotonated by strong bases like sodium hydride (NaH), butyllithium (BuLi), or Grignard reagents.[13][19] The resulting pyrrolide anion is a potent nucleophile.

This anion can then react with various electrophiles, leading to N-substituted products. This provides a straightforward route to N-alkyl, N-acyl, and N-sulfonyl derivatives of this compound.

Nucleophilic Substitution

The electron-rich nature of the pyrrole ring makes it inherently resistant to nucleophilic aromatic substitution.[20] Such reactions are generally not feasible unless the ring is activated by potent electron-withdrawing groups (e.g., -NO₂) at specific positions to stabilize the negatively charged Meisenheimer-like intermediate.[20][21] For this compound, this pathway is not a primary mode of reactivity under standard conditions.

Cycloaddition Reactions